molecular formula C18H20O3 B14548713 3-(4-Methoxyphenyl)-1-phenylpropyl acetate CAS No. 62056-20-6

3-(4-Methoxyphenyl)-1-phenylpropyl acetate

Cat. No.: B14548713
CAS No.: 62056-20-6
M. Wt: 284.3 g/mol
InChI Key: PPXCDOGWCRPHHH-UHFFFAOYSA-N
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Description

3-(4-Methoxyphenyl)-1-phenylpropyl acetate is an organic compound that belongs to the class of aromatic esters It is characterized by the presence of a methoxy group attached to a phenyl ring, which is further connected to a phenylpropyl acetate moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(4-Methoxyphenyl)-1-phenylpropyl acetate typically involves the esterification of 3-(4-Methoxyphenyl)-1-phenylpropanol with acetic anhydride or acetyl chloride in the presence of a catalyst such as sulfuric acid or pyridine. The reaction is carried out under reflux conditions to ensure complete conversion of the alcohol to the ester.

Industrial Production Methods

In an industrial setting, the production of this compound can be scaled up using continuous flow reactors. This method allows for better control over reaction parameters, such as temperature and pressure, leading to higher yields and purity of the final product. The use of environmentally friendly catalysts and solvents is also emphasized to minimize the environmental impact of the production process.

Chemical Reactions Analysis

Types of Reactions

3-(4-Methoxyphenyl)-1-phenylpropyl acetate undergoes various chemical reactions, including:

    Oxidation: The methoxy group can be oxidized to form a hydroxyl group, leading to the formation of 3-(4-Hydroxyphenyl)-1-phenylpropyl acetate.

    Reduction: The ester group can be reduced to form the corresponding alcohol, 3-(4-Methoxyphenyl)-1-phenylpropanol.

    Substitution: The methoxy group can be substituted with other functional groups, such as halogens, through nucleophilic aromatic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3) under acidic conditions.

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used under anhydrous conditions.

    Substitution: Halogenation reactions can be carried out using reagents like bromine (Br2) or chlorine (Cl2) in the presence of a Lewis acid catalyst such as aluminum chloride (AlCl3).

Major Products Formed

    Oxidation: 3-(4-Hydroxyphenyl)-1-phenylpropyl acetate.

    Reduction: 3-(4-Methoxyphenyl)-1-phenylpropanol.

    Substitution: Various halogenated derivatives depending on the substituent introduced.

Scientific Research Applications

3-(4-Methoxyphenyl)-1-phenylpropyl acetate has several scientific research applications:

    Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules, particularly in the development of pharmaceuticals and agrochemicals.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anti-inflammatory properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases, including cancer and neurological disorders.

    Industry: It is used in the production of fragrances and flavoring agents due to its pleasant aromatic properties.

Mechanism of Action

The mechanism of action of 3-(4-Methoxyphenyl)-1-phenylpropyl acetate involves its interaction with specific molecular targets and pathways. The methoxy group can undergo metabolic transformations, leading to the formation of active metabolites that interact with cellular receptors and enzymes. These interactions can modulate various biochemical pathways, resulting in the observed biological effects.

Comparison with Similar Compounds

Similar Compounds

    3-(4-Hydroxyphenyl)-1-phenylpropyl acetate: Similar structure but with a hydroxyl group instead of a methoxy group.

    3-(4-Methoxyphenyl)-1-phenylpropanol: Similar structure but with an alcohol group instead of an ester group.

    3-(4-Methoxyphenyl)-1-phenylpropyl chloride: Similar structure but with a chloride group instead of an acetate group.

Uniqueness

3-(4-Methoxyphenyl)-1-phenylpropyl acetate is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties

Properties

CAS No.

62056-20-6

Molecular Formula

C18H20O3

Molecular Weight

284.3 g/mol

IUPAC Name

[3-(4-methoxyphenyl)-1-phenylpropyl] acetate

InChI

InChI=1S/C18H20O3/c1-14(19)21-18(16-6-4-3-5-7-16)13-10-15-8-11-17(20-2)12-9-15/h3-9,11-12,18H,10,13H2,1-2H3

InChI Key

PPXCDOGWCRPHHH-UHFFFAOYSA-N

Canonical SMILES

CC(=O)OC(CCC1=CC=C(C=C1)OC)C2=CC=CC=C2

Origin of Product

United States

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